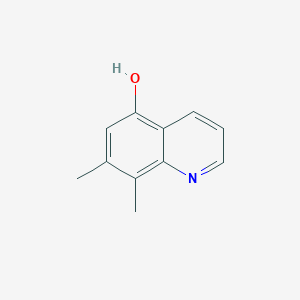

7,8-Dimethylquinolin-5-ol

Description

Properties

IUPAC Name |

7,8-dimethylquinolin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-10(13)9-4-3-5-12-11(9)8(7)2/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOQUPZFCRYAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylphenol with aniline in the presence of a catalyst such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethylquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7,8-Dimethylquinolin-5-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Industry: It is used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 7,8-Dimethylquinolin-5-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microbial cells. The compound may also interact with enzymes and receptors, leading to the inhibition of key biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and industrial applications depending on substituent type, position, and electronic effects. Below is a comparative analysis of 7,8-Dimethylquinolin-5-ol with structurally related compounds:

Table 1: Key Properties of this compound and Analogues

Substituent Position and Electronic Effects

- Hydroxyl vs. This difference may influence solubility and binding affinity in biological systems (e.g., TPSA of 33.12 vs. 49.41 Ų) .

- Methyl vs. Halogen Substituents: Chlorine at position 5 in (E)-7-amino-5-chloro-2-styrylquinolin-8-ol increases electronegativity and reduces solubility (Log S = -4.1 vs. -3.2 for this compound), likely due to enhanced hydrophobicity .

Biological Activity

7,8-Dimethylquinolin-5-ol is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO and a molecular weight of approximately 159.19 g/mol. The presence of hydroxyl (-OH) groups and methyl (-CH3) groups at specific positions on the quinoline ring enhances its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its antimicrobial properties stem from its interference with nucleic acid and protein synthesis in microbial cells. Furthermore, the compound may inhibit specific enzymes involved in critical biological pathways, contributing to its anticancer effects .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. The compound's effectiveness is often compared with standard antibiotics in various studies.

| Pathogen | Zone of Inhibition (mm) | Control (Ofloxacin) (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Klebsiella pneumoniae | 14 | 22 |

| Salmonella typhi | 11 | 19 |

Table 1: Antimicrobial activity of this compound compared to Ofloxacin

In a study conducted by Havaldar and Burudkar (2013), newly synthesized derivatives of quinoline demonstrated potent antibacterial effects against various strains, indicating the potential for developing new antimicrobial agents based on this compound .

Anticancer Activity

Research has shown that this compound possesses cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro studies demonstrated that treatment with this compound led to increased apoptotic characteristics in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, MCF-7 cells treated with this compound exhibited:

- Membrane blebbing

- Chromatin condensation

- Nuclear fragmentation

These changes are indicative of apoptosis, leading to decreased cell proliferation . The IC50 values for MCF-7 cells were calculated using DPPH radical scavenging assays, showing significant antioxidant activity that correlates with its anticancer properties.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrates the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Table 2: Antioxidant activity of this compound

Q & A

Basic: What are the optimal synthetic routes for 7,8-dimethylquinolin-5-ol, and how can purity be ensured?

Methodological Answer:

The synthesis of this compound typically involves halogenation or alkylation of a precursor quinoline scaffold. For example, halogenation of 8-hydroxyquinoline derivatives (e.g., using bromine or chlorine) followed by methyl group introduction via Friedel-Crafts alkylation or nucleophilic substitution is a common approach . To ensure purity:

- Use column chromatography (petroleum ether:ethyl acetate = 1:1) for separation .

- Monitor reaction progress via TLC and confirm purity with HPLC (≥95%) or melting point analysis .

- Employ anhydrous solvents (e.g., DMF) and inert gas (N₂) to prevent side reactions .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR for methyl groups at δ ~2.5 ppm) and hydroxyl proton resonance .

- X-ray crystallography : Resolve spatial arrangements (e.g., bond angles between quinoline ring and substituents) .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict electron density distribution and reactive sites .

- Mass spectrometry : Validate molecular weight (173.21 g/mol) via ESI-MS .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Prepare stock solutions in DMSO (10 mM) for biological assays .

- Stability : Store at room temperature under argon to prevent oxidation. Degradation occurs under prolonged UV exposure; use amber vials for light-sensitive experiments .

- pH sensitivity : The hydroxyl group at position 5 may protonate/deprotonate in acidic/basic conditions, altering reactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and include positive controls (e.g., ciprofloxacin) .

- Purity discrepancies : Re-evaluate compound purity via HPLC and confirm batch-to-batch consistency .

- Structural analogs : Compare with derivatives (e.g., 5,7-dichloro-8-quinolinol) to identify substituent-dependent activity trends .

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent, cell line) influencing activity .

Advanced: What mechanistic insights exist for the reactivity of this compound in metal coordination chemistry?

Methodological Answer:

The hydroxyl and nitrogen groups enable chelation with transition metals (e.g., Fe³⁺, Cu²⁺):

- Synthesis of complexes : React with metal salts (e.g., CuCl₂) in ethanol under reflux; monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .

- Applications : Study catalytic activity in oxidation reactions (e.g., using KMnO₄) or as fluorescent probes for metal sensing .

- Crystallographic validation : Resolve coordination geometry (e.g., octahedral vs. square planar) via single-crystal X-ray diffraction .

Advanced: How to design experiments analyzing substituent effects on this compound’s bioactivity?

Methodological Answer:

- SAR studies : Synthesize analogs (e.g., 7-methyl-8-fluoro derivatives) and compare bioactivity using standardized assays .

- Computational docking : Predict binding affinities to targets (e.g., topoisomerase II) using AutoDock Vina .

- Electron-withdrawing/donating groups : Introduce nitro (-NO₂) or methoxy (-OCH₃) groups to modulate electron density and reactivity .

Advanced: What strategies mitigate decomposition of this compound during long-term storage?

Methodological Answer:

- Storage conditions : Use argon-filled vials and desiccants to prevent moisture absorption .

- Lyophilization : Convert to a stable powder form for prolonged shelf life .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated degradation .

Advanced: How to validate the environmental safety of this compound in lab waste?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.